molecular formula C13H14ClNO3 B082749 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid CAS No. 15026-82-1

1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid

Cat. No. B082749
CAS RN: 15026-82-1
M. Wt: 267.71 g/mol
InChI Key: NMVQYHKJSJCHQU-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid” is likely a derivative of cyclopentanecarboxylic acid, which is an organic compound with the formula C5H9CO2H . It is a colorless nonvolatile oil .


Synthesis Analysis

While specific synthesis methods for “1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid” are not available, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . Another method involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds containing nitrogen, such as triazoles, are significant in pharmaceutical chemistry due to their extensive range of biological activities. The benzylic position of the compound can be utilized in reactions to synthesize various heterocyclic scaffolds, which are crucial in drug discovery against diseases like cancer and microbial infections .

Development of Antimicrobial Agents

The structure of 1-(4-Chloro-benzoylamino)-cyclopentanecarboxylic acid can be modified to create derivatives that act as antimicrobial agents. The presence of the chlorobenzoyl group can be leveraged to enhance the compound’s ability to interact with bacterial cell walls, leading to potential new treatments for resistant strains of bacteria .

Organic Synthesis Reactions

This compound can serve as a precursor in organic synthesis reactions, particularly in nucleophilic substitution reactions. Its benzylic position is reactive and can undergo both SN1 and SN2 mechanisms, making it a versatile intermediate for synthesizing a wide array of organic molecules .

properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c14-10-5-3-9(4-6-10)11(16)15-13(12(17)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVQYHKJSJCHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587716
Record name 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid

CAS RN

15026-82-1
Record name 1-(4-Chlorobenzamido)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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